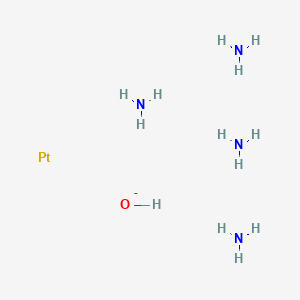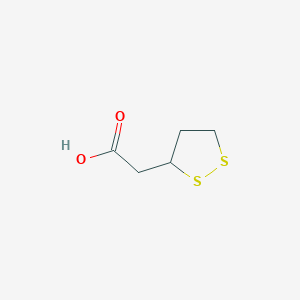
Platinum, tetraamminehydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, tetraamminehydroxy- is an inorganic platinum compound with the chemical formula [Pt(NH3)4(OH)2]. It is commonly used as a precursor for the preparation of various platinum complexes and catalysts. This compound is known for its stability and versatility in various chemical reactions, making it a valuable material in both research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Platinum, tetraamminehydroxy- can be synthesized through the reaction of platinum(II) chloride with ammonia in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous solution and involves the following steps:
- Dissolution of platinum(II) chloride in water.
- Addition of ammonia to form a tetraammineplatinum(II) complex.
- Introduction of sodium hydroxide to precipitate the tetraamminehydroxy- complex.
Industrial Production Methods
In industrial settings, the production of platinum, tetraamminehydroxy- often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Platinum, tetraamminehydroxy- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds or elemental platinum.
Substitution: The ammonia ligands can be substituted with other ligands such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions typically occur in aqueous or organic solvents under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state platinum compounds such as platinum(IV) oxide.
Reduction: Elemental platinum or lower oxidation state platinum complexes.
Substitution: Various platinum complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Platinum, tetraamminehydroxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various platinum complexes and catalysts.
Biology: Investigated for its potential use in biological systems and as a model compound for studying platinum-based drugs.
Medicine: Explored for its potential in anticancer therapies and other medical applications.
Industry: Utilized in the production of catalysts for chemical reactions, including hydrogenation, carbonylation, and hydroformylation .
Wirkmechanismus
The mechanism of action of platinum, tetraamminehydroxy- involves its ability to form stable complexes with various ligands. In biological systems, it can interact with DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription. This interaction is similar to that of other platinum-based drugs, which form crosslinks with DNA and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraammineplatinum(II) chloride: [Pt(NH3)4]Cl2
Tetraammineplatinum(II) nitrate: Pt(NH3)42
Tetraammineplatinum(II) acetate: Pt(NH3)42
Uniqueness
Platinum, tetraamminehydroxy- is unique due to its hydroxide ligands, which provide distinct reactivity compared to other tetraammineplatinum compounds. This uniqueness allows it to participate in specific reactions and applications that other similar compounds may not be suitable for .
Eigenschaften
CAS-Nummer |
36863-22-6 |
|---|---|
Molekularformel |
H9N4OPt-5 |
Molekulargewicht |
276.18 g/mol |
IUPAC-Name |
azanide;platinum;hydroxide |
InChI |
InChI=1S/4H2N.H2O.Pt/h5*1H2;/q4*-1;;/p-1 |
InChI-Schlüssel |
QQUPSXMVWYKSEM-UHFFFAOYSA-M |
SMILES |
N.N.N.N.[OH-].[Pt] |
Kanonische SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[OH-].[Pt] |
Key on ui other cas no. |
36863-22-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one](/img/structure/B3051825.png)






![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-fluoropropanoic acid](/img/structure/B3051838.png)
